NVP-BVB808: A Technical Guide for Researchers
NVP-BVB808: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the chemical properties, biological activity, and experimental protocols related to the selective JAK2 inhibitor, NVP-BVB808.
Chemical Structure and Properties
NVP-BVB808 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-(3,5-difluoro-4-(morpholinomethyl)phenyl)-N-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | [1] |
| Chemical Formula | C28H32F2N8O | [1] |
| Molecular Weight | 534.61 g/mol | [1] |
| Appearance | Solid powder | [1] |
| SMILES | C[C@@H]1N--INVALID-LINK--CN(C2=CC=C(NC3=NC=C4C(N(C5=CC(F)=C(CN6CCOCC6)C(F)=C5)C=C4)=N3)C=N2)C1 | [1] |
| CAS Number | 1180158-99-9 | [1] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term. | [1] |
Biological Activity and Mechanism of Action
NVP-BVB808 is a selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways regulating hematopoiesis.[1] Mutations in the JAK2 gene are associated with various myeloproliferative neoplasms (MPNs).[1]
Mechanism of Action
NVP-BVB808 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain. This prevents the phosphorylation of JAK2 and its downstream signaling targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[2][3] The inhibition of the JAK2/STAT5 signaling pathway ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cells harboring activating JAK2 mutations.[2][3]
In Vitro Efficacy and Selectivity
Biochemical and cellular assays have demonstrated the potency and selectivity of NVP-BVB808.
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| JAK2 | Biochemical Assay | 0.35 ± 0.03 | [2] |
| SET-2 (JAK2 V617F) | Cell Proliferation | 32 | [2] |
| CHRF-288-11 (JAK2 T875N) | Cell Proliferation | Lower than SET-2 and UKE-1 | [2] |
| UKE-1 (JAK2 V617F) | Cell Proliferation | Higher than SET-2 and CHRF-288-11 | [2] |
NVP-BVB808 exhibits approximately 10-fold selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).[2][3] Studies on BCR-ABL-positive cell lines showed a reduction in proliferation, but with half-maximal growth-inhibitory values greater than 1 µM.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of NVP-BVB808.
Cell Lines and Culture
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JAK2-mutant cell lines: SET-2 (JAK2 V617F), UKE-1 (JAK2 V617F), CHRF-288-11 (JAK2 T875N)[2]
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BCR-ABL-positive cell lines: K-562, LAMA-84, BV-173, KCL-22[2]
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Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Seed cells in a 96-well plate at an appropriate density.
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Treat the cells with a serial dilution of NVP-BVB808 and incubate for 72 hours.[2]
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Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture to each well.
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Incubate the plate for 4 to 24 hours at 37°C.
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Measure the absorbance of the samples using a spectrophotometer at a wavelength of 450 nm.
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The half-maximal growth-inhibitory (GI50) values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
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Treat cells with NVP-BVB808 for a specified period (e.g., 72 hours).[2]
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Harvest the cells and wash with cold phosphate-buffered saline (PBS).
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Western Blotting for STAT5 Phosphorylation
This technique is used to assess the phosphorylation status of STAT5, a direct downstream target of JAK2.
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Treat cells with NVP-BVB808 for a short period (e.g., 30 minutes to 2 hours).[2]
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Pharmacokinetics and ADME
Currently, there is limited publicly available information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of NVP-BVB808. Further studies are required to characterize these parameters.
Conclusion
NVP-BVB808 is a highly potent and selective JAK2 inhibitor with demonstrated efficacy in preclinical models of hematological malignancies driven by JAK2 mutations. The provided technical information and experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Further research into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its clinical utility.
